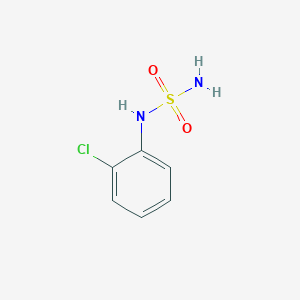![molecular formula C11H16O4 B143755 (1R)-1-[(2S,3S)-3-[(E)-2-[(3S)-3-[(1R)-1-hydroxyethyl]oxiran-2-yl]ethenyl]oxiran-2-yl]prop-2-en-1-ol CAS No. 139508-73-9](/img/structure/B143755.png)
(1R)-1-[(2S,3S)-3-[(E)-2-[(3S)-3-[(1R)-1-hydroxyethyl]oxiran-2-yl]ethenyl]oxiran-2-yl]prop-2-en-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Depudecin is a polyketide obtained from the fungus Alternaria brassicicola and having a highly unusual structure of an 11-carbon chain containing two epoxides and six stereogenic centres. It is an inhibitor of histone deacetylase (HDAC) both in vivo and in vitro and also exhibits anti-angiogenic activity. It has a role as an EC 3.5.1.98 (histone deacetylase) inhibitor and a fungal metabolite.
(-)-Depudecin is a natural product found in Xylaria and Alternaria brassicicola with data available.
Depudecin is depudecin is a fungal metabolite that reverts the rounded phenotype of NIH 3T3 fibroblasts transformed with v-ras and v-src oncogenes to the flattened phenotype of the non-transformed parental cells. The mechanism of de-transformation induced by this agent had not been determined. However, depudecin has been demonstrated to inhibit histone deacetylase (HDAC) activity effectively both in vivo and in vitro.
Wissenschaftliche Forschungsanwendungen
Enantioselectivity in Glutathione Conjugation
Watabe, Hiratsuka, and Tsurumori (1985) studied the enantioselectivity in glutathione conjugation of epoxy compounds, focusing on their reaction with glutathione S-transferase. This research provides insights into the stereochemistry of oxirane compounds and their interactions with biological molecules (Watabe, Hiratsuka, & Tsurumori, 1985).
Antifungal Activity of Oxirane Derivatives
Tasaka et al. (1993) explored the antifungal activity of optically active oxirane derivatives. Their research emphasizes the potential of such compounds in developing antifungal agents, showcasing the versatility of oxirane compounds in pharmaceutical applications (Tasaka et al., 1993).
Polyketides from Endophytic Fungi
Yuan et al. (2009) isolated new polyketides from endophytic fungi, including derivatives of oxirane. This study illustrates the role of oxirane compounds in the field of natural product chemistry and their potential in discovering new bioactive compounds (Yuan et al., 2009).
Synthesis of Functionally Substituted Oxiranes
Leonova et al. (2020) worked on synthesizing functionally substituted oxiranes. Their research contributes to the methodology of synthesizing complex oxirane derivatives, which is crucial for expanding the applications of these compounds in various scientific fields (Leonova et al., 2020).
Synthesis of Anxiolytic Drugs
Narsaiah and Nagaiah (2010) discussed the asymmetric synthesis of anxiolytic drugs using oxirane intermediates. This highlights the importance of oxirane compounds in the synthesis of pharmaceuticals, particularly in the creation of enantiomerically pure drug molecules (Narsaiah & Nagaiah, 2010).
Wirkmechanismus
Target of Action
Depudecin primarily targets histone deacetylases (HDACs) . HDACs are key enzymes involved in the acetylation and deacetylation of histones, which play a crucial role in gene regulation . In addition to histones, HDACs also deacetylate many other nuclear proteins like p53, E2F, ATM kinase, and CAF1 .
Mode of Action
Depudecin interacts with its targets, the HDACs, by inhibiting their activity . This inhibition leads to an increase in the acetylation of histones, causing the DNA that is tightly wrapped around a deacetylated histone core to relax . This relaxation of the DNA structure can then influence gene expression.
Biochemical Pathways
The inhibition of HDACs by depudecin affects the biochemical pathways related to gene regulation . The increased acetylation of histones alters the structure of chromatin, the material of which chromosomes are made. This alteration can then influence the transcription of genes, leading to changes in the protein products produced by the cell .
Pharmacokinetics
Given its potent activity at micromolar concentrations , it can be inferred that depudecin likely has good bioavailability.
Result of Action
The primary result of depudecin’s action is the induction of tumor cell differentiation . By inhibiting HDACs and thereby influencing gene expression, depudecin can cause transformed cells to revert to a more normal phenotype . This makes depudecin a potential anti-cancer agent .
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound involves the formation of two oxirane rings with a hydroxyethyl group attached to one of them, followed by the addition of a propenyl group and an ethenyl group to the molecule.", "Starting Materials": [ "Epichlorohydrin", "Sodium hydroxide", "(R)-Glycidol", "(S)-Glycidol", "2-Butenal", "Triethylamine", "4-Dimethylaminopyridine", "Ethyl acetate", "Hydrochloric acid", "Sodium chloride", "Water" ], "Reaction": [ "1. Epichlorohydrin is reacted with sodium hydroxide to form (R)-glycidol and (S)-glycidol.", "2. (R)-glycidol is reacted with sodium hydroxide and 4-dimethylaminopyridine to form the hydroxyethyl oxirane ring.", "3. (S)-glycidol is reacted with sodium hydroxide and 4-dimethylaminopyridine to form the first oxirane ring.", "4. The hydroxyethyl oxirane ring is then reacted with 2-butenal, triethylamine, and ethyl acetate to form the propenyl group.", "5. The propenyl group is then reacted with the first oxirane ring to form the second oxirane ring with a propenyl group attached.", "6. The second oxirane ring is then reacted with ethyl acetate, hydrochloric acid, and sodium chloride to form the ethenyl group.", "7. The final compound, (1R)-1-[(2S,3S)-3-[(E)-2-[(3S)-3-[(1R)-1-hydroxyethyl]oxiran-2-yl]ethenyl]oxiran-2-yl]prop-2-en-1-ol, is obtained through purification and isolation techniques." ] } | |
CAS-Nummer |
139508-73-9 |
Molekularformel |
C11H16O4 |
Molekulargewicht |
212.24 g/mol |
IUPAC-Name |
(1R)-1-[(2S,3S)-3-[(E)-2-[(2S,3S)-3-[(1R)-1-hydroxyethyl]oxiran-2-yl]ethenyl]oxiran-2-yl]prop-2-en-1-ol |
InChI |
InChI=1S/C11H16O4/c1-3-7(13)11-9(15-11)5-4-8-10(14-8)6(2)12/h3-13H,1H2,2H3/b5-4+/t6-,7-,8+,9+,10+,11+/m1/s1 |
InChI-Schlüssel |
DLVJMFOLJOOWFS-INMLLLKOSA-N |
Isomerische SMILES |
C[C@H]([C@H]1[C@@H](O1)/C=C/[C@H]2[C@@H](O2)[C@@H](C=C)O)O |
SMILES |
CC(C1C(O1)C=CC2C(O2)C(C=C)O)O |
Kanonische SMILES |
CC(C1C(O1)C=CC2C(O2)C(C=C)O)O |
Synonyme |
4,5:8,9-dianhydro-1,2,6,7,11-pentadeoxy-d-threo-d-ido-undeca-1,6-dienitol |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



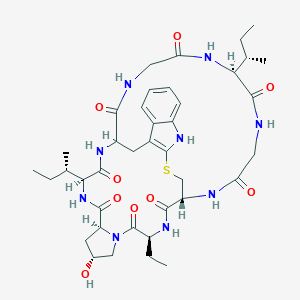
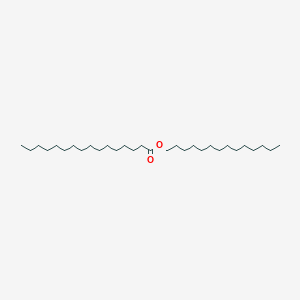

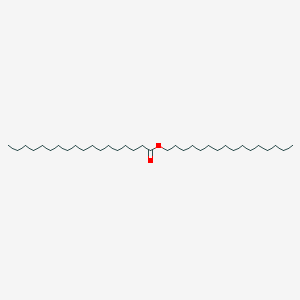
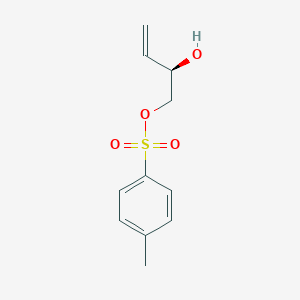
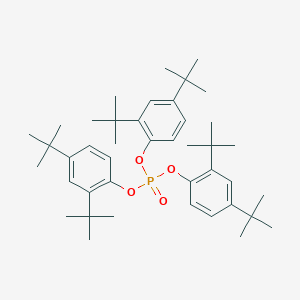
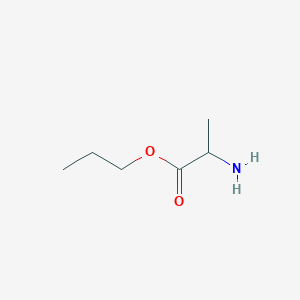
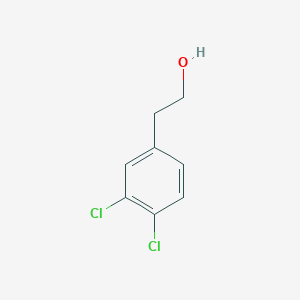
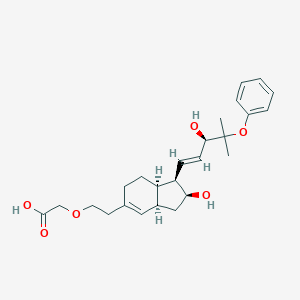
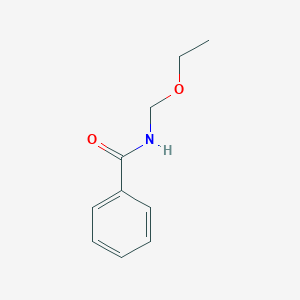
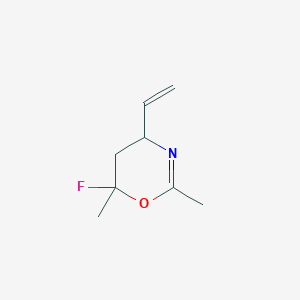
![N-[(1R)-1-phenyl-2-piperidin-1-ylethyl]propan-2-amine](/img/structure/B143694.png)

